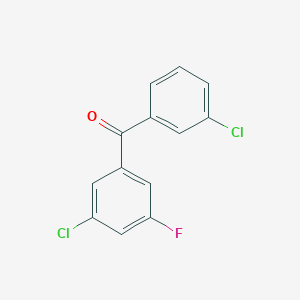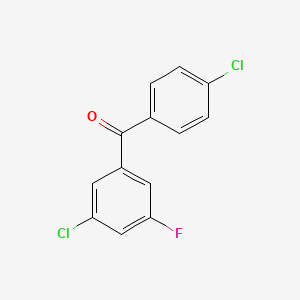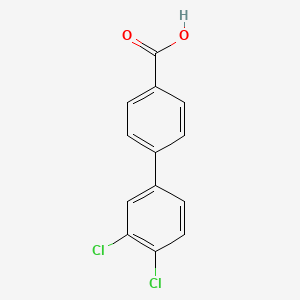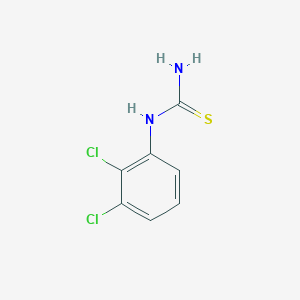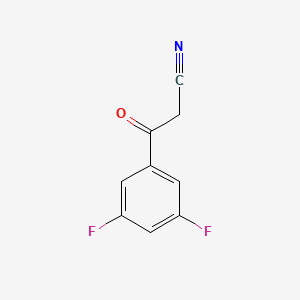![molecular formula C10H7F3N2OS B1302770 4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 436151-97-2](/img/structure/B1302770.png)
4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine
説明
The compound is a derivative of phenyl isothiocyanate, which is a type of organic compound commonly used in the synthesis of various chemicals . The trifluoromethoxy group attached to the phenyl ring is an electron-withdrawing group, which can affect the reactivity of the compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethoxy phenyl compounds are generally synthesized through nucleophilic substitution reactions .Chemical Reactions Analysis
The compound, due to the presence of the trifluoromethoxy group, might undergo various chemical reactions including nucleophilic substitutions or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, boiling point, and reactivity could vary .科学的研究の応用
Synthesis and Chemical Transformations
Heterocyclic Compound Development : The chemistry of certain dicyanomethylene derivatives highlights their utility as building blocks for synthesizing a variety of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, and others. These compounds are valuable for further applications in dye synthesis and potentially in medicinal chemistry due to their unique reactivity under mild conditions (Gomaa & Ali, 2020).
Thiazolidinone Derivatives : The reaction of chloral with substituted anilines, followed by treatment with thioglycolic acid, produces a series of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. These compounds have been explored for their potential intermediates in various chemical reactions (Issac & Tierney, 1996).
Phosphorylated 1,3-Azoles Synthesis : A systematic review of the methods for synthesizing 4-phosphorylated derivatives of 1,3-azoles (including thiazoles) shows their significant chemical and biological properties. These derivatives exhibit a wide range of biological activities, highlighting their importance in drug discovery and development (Abdurakhmanova et al., 2018).
Potential Applications
Antioxidant and Anti-inflammatory Agents : Benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. These compounds show promising activity, suggesting their utility as potential therapeutic agents (Raut et al., 2020).
Antimicrobial Activity : 1,2,4-Triazole derivatives, including those with thiazol moieties, have been highlighted for their broad spectrum of biological activities. These activities include antimicrobial effects, showcasing the potential of these compounds in addressing bacterial and fungal infections (Kaplaushenko, 2019).
作用機序
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-[3-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the primary interactions involves the inhibition of soluble epoxide hydrolase, an enzyme that regulates the metabolism of epoxides to diols. By inhibiting this enzyme, this compound can modulate the levels of bioactive lipids, which are crucial for various physiological processes . Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in inflammation and oxidative stress responses. By altering these pathways, the compound can impact cell proliferation, differentiation, and apoptosis, making it a valuable tool for studying cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of soluble epoxide hydrolase, inhibiting its activity and preventing the conversion of epoxides to diols. This inhibition leads to an accumulation of epoxides, which can have various physiological effects. Additionally, this compound may interact with other enzymes and proteins, either inhibiting or activating their functions, thereby influencing cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects. Degradation products may form over time, potentially altering the compound’s activity and interactions with biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion. Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular processes and physiological functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. For example, this compound may be transported into cells via organic anion transporters, which facilitate its uptake and distribution. The compound’s localization within specific tissues can influence its activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. This localization can enhance the compound’s efficacy and specificity in modulating cellular processes .
特性
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)16-7-3-1-2-6(4-7)8-5-17-9(14)15-8/h1-5H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRFEJAFSZHYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375327 | |
| Record name | 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436151-97-2 | |
| Record name | 4-[3-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 436151-97-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



